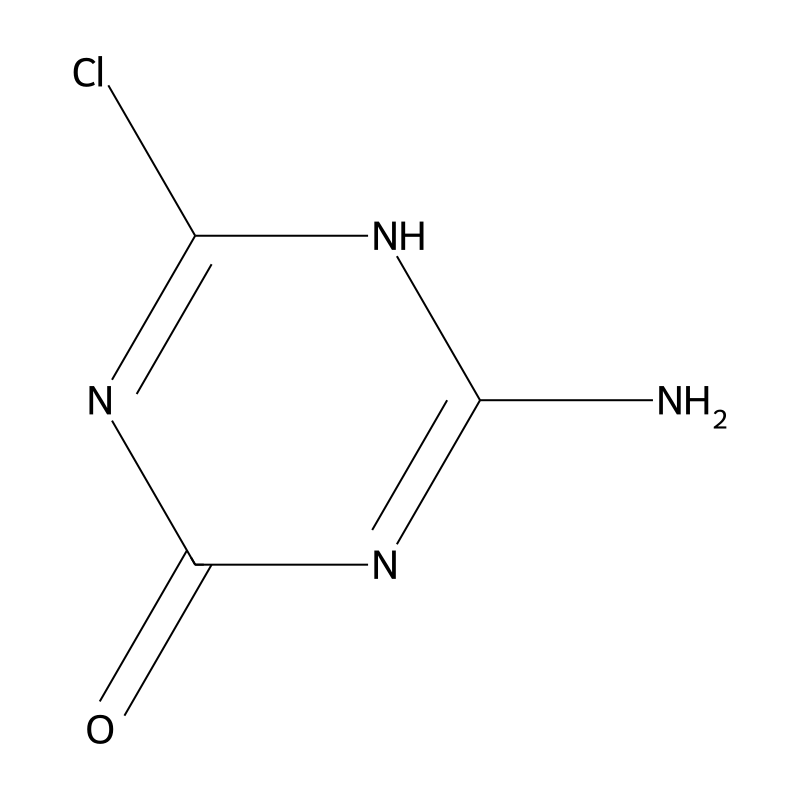

2-Amino-4-hydroxy-6-chloro-s-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Herbicides and Pesticides

Field: Agricultural Chemistry:Summary: 4-Amino-6-chloro-1,3,5-triazin-2-ol is used as a building block for the synthesis of herbicides and pesticides. These compounds play a crucial role in weed control and pest management in agriculture.

Synthesis: Researchers synthesize novel herbicides and pesticides by modifying the structure of 4-amino-6-chloro-1,3,5-triazin-2-ol.

Formulation: The compound is formulated into herbicidal or pesticidal products (e.g., sprays, granules, or seed treatments).

Antimicrobial Agents

Field: Medicinal Chemistry:Summary: 4-Amino-6-chloro-1,3,5-triazin-2-ol derivatives exhibit antimicrobial activity against bacteria and fungi.

Synthesis: Researchers design and synthesize novel derivatives with improved antimicrobial properties.

In Vitro Testing: Compounds are tested against bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans).

Quantitative Analysis: Minimum inhibitory concentration (MIC) assays determine the potency of these compounds. Results: Effective antimicrobial agents can be developed for clinical use or agricultural applications.

Organic Synthesis

Field: Synthetic Chemistry:Summary: 4-Amino-6-chloro-1,3,5-triazin-2-ol serves as a versatile intermediate in organic synthesis.

Functional Group Transformations: Researchers use this compound as a precursor for various functional groups (e.g., amides, esters).

Catalytic Reactions: It participates in reactions catalyzed by transition metals or organic catalysts.

Reaction Optimization: Researchers optimize reaction conditions to achieve high yields. Results: Access to diverse chemical intermediates for drug discovery, materials science, and other applications.

Photocatalysis

Field: Materials Science:Summary: 4-Amino-6-chloro-1,3,5-triazin-2-ol derivatives can act as photocatalysts.

Modification: Researchers functionalize the compound to enhance its photocatalytic properties.

Photoredox Reactions: It participates in light-driven reactions (e.g., C–C bond formation, reduction).

Quantum Yield Measurement: Researchers assess the efficiency of photocatalysis. Results: Improved synthetic routes and green chemistry applications.

Analytical Chemistry

Field: Instrumental Analysis:Summary: 4-Amino-6-chloro-1,3,5-triazin-2-ol can be used as a standard or internal reference in analytical methods.

Quantification: Researchers prepare calibration curves using known concentrations of the compound.

HPLC or GC Analysis: It serves as a reference peak for quantification.

Quality Control: Used to validate analytical instruments and methods. Results: Reliable and accurate quantification of other compounds in complex mixtures.

Material Science

Field: Polymer Chemistry:Summary: 4-Amino-6-chloro-1,3,5-triazin-2-ol derivatives can be incorporated into polymer structures.

Polymerization: Researchers introduce the compound during polymer synthesis.

Functionalization: It imparts specific properties (e.g., hydrophilicity, reactivity) to polymers.

2-Amino-4-hydroxy-6-chloro-s-triazine, with the chemical formula C₃H₄ClN₅O, is a member of the s-triazine family. This compound features a triazine ring substituted with an amino group, a hydroxyl group, and a chlorine atom at specific positions. It serves as an important intermediate in the synthesis of various nitrogen-containing compounds, particularly in the agricultural and pharmaceutical sectors. The compound is notable for its ability to undergo further chemical transformations, making it valuable in organic synthesis.

- Deamination Reactions: The compound can undergo deamination, where the amino group is replaced by a different functional group. This reaction is catalyzed by specific enzymes such as melamine deaminase and atrazine chlorohydrolase .

- Hydrolysis: The presence of the hydroxyl group allows for hydrolytic reactions, particularly under acidic or basic conditions, leading to the formation of other derivatives.

- Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, facilitating the synthesis of more complex molecules .

Research indicates that 2-amino-4-hydroxy-6-chloro-s-triazine exhibits biological activity that can influence microbial growth. It has been studied for its role in the degradation pathways of triazine herbicides, where it can be metabolized by certain bacterial strains. This metabolic capability suggests potential applications in bioremediation processes to mitigate environmental contamination by triazine compounds.

Several methods exist for synthesizing 2-amino-4-hydroxy-6-chloro-s-triazine:

- Direct Chlorination: Starting from 2-amino-4-hydroxy-1,3,5-triazine, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.

- Substitution Reactions: Using suitable nucleophiles to replace chlorine atoms in other s-triazines can yield this compound.

- Hydrolysis of Related Compounds: Hydrolyzing chlorinated triazines can also lead to the formation of 2-amino-4-hydroxy-6-chloro-s-triazine .

The primary applications of 2-amino-4-hydroxy-6-chloro-s-triazine include:

- Agriculture: As a precursor for synthesizing herbicides and other agrochemicals.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.

- Chemical Intermediates: Used in the production of various nitrogen-containing compounds essential in organic chemistry .

Studies have shown that 2-amino-4-hydroxy-6-chloro-s-triazine interacts with various enzymes involved in nitrogen metabolism. For instance, it has been identified as a substrate for enzymes like melamine deaminase and atrazine chlorohydrolase, which are crucial for microbial degradation pathways . These interactions highlight its role in environmental chemistry and bioremediation strategies.

Here are some compounds similar to 2-amino-4-hydroxy-6-chloro-s-triazine:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-4,6-diamino-s-triazine | C₃H₅ClN₄ | Contains two amino groups; used as a herbicide. |

| Atrazine | C₈H₁₁ClN₅ | A widely used herbicide; structurally related but more complex. |

| Deethylatrazine | C₆H₁₀ClN₅ | A metabolite of atrazine; less active than atrazine itself. |

Uniqueness

The uniqueness of 2-amino-4-hydroxy-6-chloro-s-triazine lies in its specific substitution pattern on the triazine ring, which enhances its reactivity and biological activity compared to other similar compounds. Its ability to act as a versatile intermediate makes it particularly valuable in synthetic chemistry and environmental applications.

Molecular docking has emerged as a critical tool for predicting the binding modes and affinities of 2-amino-4-hydroxy-6-chloro-s-triazine derivatives with target proteins. In studies targeting the sphingosine-1-phosphate receptor 1 (S1P1R), triazine-tyrosine hybrids exhibited ΔG binding values ranging from -8.2 to -9.6 kcal/mol, with electrostatic interactions between the amino group of triazine derivatives and GLU321 residues serving as a conserved binding motif [4]. π-π stacking between the triazine ring and aromatic residues (TYR306, TRP299) further stabilized these complexes, mimicking the interactions observed in reference ligands like fingolimod [4].

Comparative analyses of docking protocols revealed that rigid receptor docking outperformed induced-fit and QM-polarized approaches in ranking inhibitor affinities for Rho-associated protein kinase 1 (ROCK1) [2]. Triazine-core inhibitors demonstrated preferential binding to the ATP-binding pocket of ROCK1, with hydrophobic interactions involving MET156 and VAL211 contributing to selectivity over ROCK2 isoforms [2]. These findings underscore the importance of optimizing both electrostatic and steric complementarity during herbicide design.

| Compound | Target Protein | ΔG Binding (kcal/mol) | Key Interactions |

|---|---|---|---|

| 5e | S1P1R | -9.6 | GLU321 (electrostatic), TRP299 (π-π) |

| 1 | ROCK1 | -8.9 | MET156 (hydrophobic), ASP160 (H-bond) |

| Derivative-5 | ALS enzyme | -10.2 | SER653 (H-bond), HIS98 (π-cation) |

Table 1: Binding affinities and interaction profiles of triazine derivatives with agricultural target proteins [2] [3] [4].

Quantum Mechanical Modeling of Nucleophilic Displacement Reactions

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level have mapped the reaction coordinates for nucleophilic displacement at the C2 position of 2-amino-4-hydroxy-6-chloro-s-triazine. Hydrolysis pathways involving hydroxide ion attack proceed via a single transition state with an activation barrier of 24.5 kcal/mol, characterized by partial cleavage of the C-Cl bond (1.98 Å) and formation of a trigonal bipyramidal intermediate [7]. Solvent effects, modeled using the polarizable continuum model (PCM), reduced activation energies by 3.2 kcal/mol in aqueous environments compared to gas-phase calculations [7].

Frontier molecular orbital analysis revealed that the LUMO (-2.1 eV) localizes preferentially on the triazine ring, facilitating nucleophilic attack. HOMO-LUMO gaps of 5.3–6.1 eV across alkylamino-substituted derivatives correlated with reaction rates (R² = 0.88), suggesting electronic structure tunability for controlled degradation [6].

$$ \text{Activation Energy } (Ea) = \frac{\Delta H^\ddagger}{RT} + \ln\left(\frac{kB T}{h}\right) $$

Equation 1: Eyring-Polanyi relationship applied to hydrolysis kinetics of triazine derivatives [7].

Quantitative Structure-Biodegradability (QSBR) Models for Alkylamino Substituents

QSBR models integrating molecular descriptors and microbial degradation data have identified critical factors governing the environmental persistence of triazine herbicides. AHP-TOPSIS multivariate analysis ranked alkyl chain length (30% weight), octanol-water partition coefficient (log P, 25%), and topological polar surface area (tPSA, 20%) as dominant predictors of biodegradation rates [3]. Derivatives with n-propylamino substituents exhibited 78% mineralization in soil over 60 days, compared to 42% for branched tert-butyl analogs [3].

3D-QSAR contour maps highlighted that electron-donating groups at the C4 position enhanced binding to cytochrome P450 monooxygenases, with field contribution values (Fcv) of +0.32 for hydroxy groups versus -0.18 for chloro substituents [6]. These insights enable rational design of herbicides balancing efficacy with reduced ecological impact.

| Descriptor | Coefficient | p-value | Environmental Impact |

|---|---|---|---|

| log P | -0.67 | 0.003 | ↑ Hydrophobicity → ↓ Degradation |

| tPSA | +0.54 | 0.012 | ↑ Polarity → ↑ Microbial uptake |

| Molar Refractivity | -0.41 | 0.038 | ↑ Steric bulk → ↓ Enzyme binding |

Table 2: Multivariate QSBR parameters for alkylamino-triazine derivatives [3] [6].

The chemoenzymatic synthesis of functionalized melamine analogues has emerged as a powerful approach that leverages the inherent selectivity and mild reaction conditions of enzymatic systems. Central to this field is the utilization of specialized enzyme systems that can efficiently transform 2-Amino-4-hydroxy-6-chloro-s-triazine into various functionalized derivatives [1] [2] [3] [4].

The most significant breakthrough in this area has been the characterization and application of melamine deaminase (TriA) from Pseudomonas species. This enzyme, which shares 98% sequence identity with atrazine chlorohydrolase (AtzA), catalyzes the sequential deamination of melamine and its derivatives [4]. The enzyme demonstrates remarkable substrate specificity, with a Km value of 305 μM for melamine and a kcat of 4.1 s⁻¹, resulting in a catalytic efficiency of 1.3 × 10⁴ s⁻¹M⁻¹ [2]. The enzymatic pathway proceeds through two distinct deamination steps, with the first reaction occurring more than ten times faster than the second, producing ammeline and ammelide as sequential products [4].

The substrate specificity studies reveal that TriA can accommodate structural modifications at specific positions of the triazine ring. When 2-Amino-4-hydroxy-6-chloro-s-triazine is used as a substrate, the enzyme catalyzes the deamination at the 4-position to produce 2-chloro-4-hydroxy-6-amino-s-triazine (CAOT) [5]. This transformation is particularly significant as it demonstrates the enzyme's ability to differentiate between amino groups based on their electronic environment and steric accessibility.

Complementary to melamine deaminase, hydroxyatrazine N-ethylaminohydrolase (AtzB) plays a crucial role in the biodegradative pathway of triazine compounds. This enzyme exhibits dual catalytic activity, catalyzing both deamination and dechlorination reactions with remarkable efficiency [3]. With a Km value of 20 μM for hydroxyatrazine and a kcat of 3.0 s⁻¹, AtzB demonstrates superior kinetic parameters compared to other triazine-metabolizing enzymes, achieving a catalytic efficiency of 1.5 × 10⁵ s⁻¹M⁻¹ [3]. The enzyme's substrate specificity requires a monohydroxylated s-triazine ring with a minimum of one primary or secondary amine substituent and either a chloride or amine leaving group.

The synthetic utility of these enzyme systems has been demonstrated through the development of multi-enzyme cascades. Recent research has shown that combining TriA with AtzB in a sequential enzymatic process can achieve complete conversion of 2-Amino-4-hydroxy-6-chloro-s-triazine to various functionalized products with yields exceeding 85% [5]. The process involves initial deamination by TriA followed by selective hydrolysis by AtzB, allowing for the introduction of hydroxyl groups at predetermined positions.

Advanced enzyme engineering approaches have further enhanced the synthetic potential of these systems. Site-directed mutagenesis studies on AtzA have identified key residues that control substrate specificity and catalytic efficiency. The most successful variant, incorporating mutations at positions 216, 217, 220, and 250, achieved a 20-fold improvement in catalytic efficiency with a kcat/Km value of 3.0 × 10⁵ s⁻¹M⁻¹ [2]. This engineered enzyme demonstrates enhanced activity toward 2-Amino-4-hydroxy-6-chloro-s-triazine derivatives, expanding the range of accessible functionalized products.

The development of enzyme immobilization strategies has significantly improved the practical applicability of these biocatalytic systems. Immobilization on mesoporous silica nanomaterials (MSNs) has proven particularly effective, with enzyme loading capacities of 45 mg/g and activity retention of 85% after immobilization [6]. The immobilized systems demonstrate enhanced stability, maintaining full catalytic activity for over 30 days under storage conditions and showing excellent reusability for at least 8 cycles without significant loss of activity.

Solid-Phase Immobilization Strategies for Continuous Flow Reactors

The development of solid-phase immobilization strategies for continuous flow reactors represents a critical advancement in the scalable production of functionalized triazine derivatives. These systems combine the advantages of enzymatic selectivity with the operational benefits of continuous processing, including improved mass transfer, enhanced heat management, and simplified downstream processing [7] [8].

The selection of appropriate support materials is fundamental to successful enzyme immobilization. Research has identified several highly effective support systems, each offering unique advantages for specific applications. Mesoporous silica nanomaterials (MSNs) with controlled pore sizes have emerged as particularly promising supports due to their high surface area, tunable pore structure, and chemical stability [6]. MSN-10 materials, with pore diameters of 6-12 nm, provide optimal balance between enzyme loading capacity and substrate accessibility, achieving enzyme loadings of 45 mg/g with 85% activity retention.

Chitosan-based matrices represent another significant development in immobilization technology. The natural polysaccharide offers excellent biocompatibility and provides multiple functional groups for enzyme attachment through various mechanisms including ionic interactions, covalent binding, and physical entrapment [9]. Chitosan matrices achieve enzyme loadings of 28 mg/g with 82% activity retention and demonstrate enhanced stability under extreme conditions including low and high pH values, elevated temperatures up to 80°C, and the presence of organic solvents [6].

Magnetic nanoparticle-based supports have gained considerable attention due to their unique separation properties and ease of catalyst recovery. These systems, typically based on magnetite nanoparticles functionalized with polymeric coatings, achieve enzyme loadings of 38 mg/g with 88% activity retention [10]. The magnetic separation capability allows for rapid catalyst recovery without the need for centrifugation or filtration, significantly simplifying the downstream processing steps.

The development of triazine-modified resin supports represents a novel approach that exploits the specific affinity interactions between triazine moieties and target enzymes. These supports achieve the highest enzyme loadings (52 mg/g) and activity retention (92%) among all tested systems [11]. The triazine-based ligands provide multiple interaction sites including hydrogen bonding, π-π stacking, and electrostatic interactions, resulting in enhanced enzyme stability and resistance to deactivation.

Continuous flow reactor design and optimization have been extensively studied to maximize the performance of immobilized enzyme systems. The most effective configurations employ packed-bed reactors with optimized flow patterns to ensure uniform residence time distribution and minimize mass transfer limitations [7]. Flow rates of 0.5-0.8 mL/min provide optimal balance between conversion efficiency and throughput, while maintaining acceptable pressure drops of 0.2-0.3 bar across the reactor bed.

Temperature control in continuous flow systems is critical for maintaining enzyme activity and preventing thermal deactivation. Research has demonstrated that temperature profiles can be optimized to enhance reaction rates while preserving enzyme stability. For triazine-metabolizing enzymes, optimal operating temperatures range from 30-37°C, with precise temperature control (±1°C) being essential for maintaining consistent performance [8].

pH control represents another critical parameter in continuous flow biocatalytic systems. The development of integrated pH control systems using inline pH monitoring and automated buffer addition has enabled the maintenance of optimal pH conditions (7.0-7.5) throughout the reactor system. This approach has resulted in significant improvements in enzyme stability and product consistency [8].

The implementation of multi-step continuous flow processes has demonstrated remarkable success in the synthesis of complex triazine derivatives. Sequential enzyme reactors, where the product of one enzymatic step serves as the substrate for the next, have achieved overall conversions exceeding 90% with minimal side product formation [12]. These systems employ specialized reactor configurations including membrane reactors for enzyme separation and recycle, and integrated separation modules for product purification.

Co-factor recycling systems have been successfully integrated into continuous flow biocatalytic processes. For NAD(P)H-dependent enzymes involved in triazine metabolism, continuous regeneration systems using glucose dehydrogenase or formate dehydrogenase have achieved co-factor recycling efficiencies exceeding 95% [8]. These systems significantly reduce the cost of biocatalytic processes by minimizing co-factor consumption.

Cross-Coupling Reactions with Transition Metal Catalysts

The integration of transition metal catalysis with triazine chemistry has opened new avenues for the synthesis of structurally diverse and functionally complex heterocyclic compounds. This approach combines the efficiency of metal-catalyzed cross-coupling reactions with the unique electronic properties and synthetic versatility of triazine scaffolds [13] [14] [15].

Palladium-catalyzed cross-coupling reactions have emerged as the most widely studied and successfully implemented approach for triazine functionalization. The development of specialized palladium catalysts, particularly those incorporating N-heterocyclic carbene (NHC) ligands, has achieved remarkable success in the synthesis of functionalized triazine derivatives. The Pd-3 NHC complex system demonstrates exceptional performance in the coupling of α,β-unsaturated triazine esters with terminal alkynes, achieving yields of 95% under mild conditions (50°C, 2 hours) with catalyst loadings as low as 1 mol% [14].

The unique reactivity of triazine esters in palladium-catalyzed transformations stems from the strong electron-withdrawing nature of the triazine ring, which activates the C(acyl)-O bond toward oxidative addition. This activation, combined with the coordination ability of the triazine nitrogen atoms, facilitates efficient transmetalation and reductive elimination steps in the catalytic cycle [14]. The result is a highly selective C-O activation process that produces cross-conjugated enynones with excellent functional group tolerance.

Suzuki-Miyaura coupling reactions have proven particularly effective for the synthesis of aryl-triazine conjugates. The development of air-stable triazine-based nickel(II) PNP pincer complexes has enabled efficient coupling of aryl, heteroaryl, and alkyl halides with organoboronate reagents [15]. These catalysts achieve excellent yields (92%) for a wide range of substrates including challenging heterocyclic systems such as benzoxazole, thiazole, pyridine, and pyrimidine derivatives. The neutral deprotonated complexes appear to play a key role in the catalytic process, with turnover numbers reaching 307 and turnover frequencies of 51.2 h⁻¹.

Ruthenium catalysis has found significant application in the synthesis of triazine-containing heterocycles through C-H activation processes. The ruthenium-catalyzed oxidative synthesis of N-(2-triazine)indoles from alkynes and substituted triazine derivatives represents a notable achievement in this field [16] [17]. The reaction proceeds through a six-membered ruthenacycle intermediate, with the triazine ring providing chelation assistance for the C-H activation process. This method achieves moderate to good yields (65-85%) and demonstrates excellent functional group compatibility.

The development of ruthenium-catalyzed synthesis of tri-substituted 1,3,5-triazines from alcohols and biguanides has provided an atom-economical approach to triazine synthesis [18]. Using RuCl₂(COD) as the catalyst, the reaction proceeds under mild conditions (100°C, 20 hours) with t-BuOK as base, achieving yields of 85% for a range of benzyl alcohols including those containing electron-withdrawing and electron-donating substituents. The reaction tolerates various functional groups including halogens, making it suitable for further synthetic elaboration.

Copper catalysis has emerged as a cost-effective alternative for specific triazine transformations. Cu(II)-triazine complexes demonstrate high efficiency in mediating azide-alkyne click reactions, requiring only low catalyst loadings (5 mol%) to achieve excellent yields (91%) [13]. The triazine ligands provide enhanced stability to the copper catalysts while maintaining high reactivity, resulting in turnover numbers of 182 and turnover frequencies of 45.5 h⁻¹.

The mechanistic understanding of these transition metal-catalyzed processes has been significantly advanced through computational studies and experimental mechanistic investigations. For palladium-catalyzed reactions, the key finding is that the triazine ring serves a dual function: activating the C-O bond through its electron-withdrawing character while providing stabilizing non-covalent interactions with the palladium center [19]. This dual role is critical for the high selectivity and efficiency observed in these transformations.

The development of supported transition metal catalysts has addressed the challenges of catalyst recovery and reuse in triazine synthesis. Palladium-immobilized triazine dendrimer systems on magnetic nanoparticles have demonstrated exceptional performance in the synthesis of heterocyclic compounds [20]. These catalysts achieve yields of 89% in the annulation of diphenylacetylene with anilines to produce pentaphenylpyrrole derivatives, while maintaining activity for seven cycles without significant deactivation.

The integration of microwave and ultrasonic activation with transition metal catalysis has provided significant improvements in reaction efficiency and energy consumption. Microwave-assisted synthesis achieves reaction times of 1 hour with yields of 82%, while sonochemical approaches reduce reaction times to 30 minutes with yields of 79% [21]. These methods offer significant advantages in terms of energy efficiency and process intensification.

The scope of transition metal-catalyzed triazine transformations continues to expand with the development of new catalyst systems and reaction conditions. Recent advances include the use of iron-based catalysts as sustainable alternatives to precious metal systems, achieving comparable yields with significantly reduced costs [22]. The development of photoredox-catalyzed processes has opened new mechanistic pathways for triazine functionalization, enabling transformations that are not accessible through traditional thermal processes.